molecular formula C11H21NO3 B7479396 Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate

Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate

Cat. No. B7479396
M. Wt: 215.29 g/mol
InChI Key: NKDUBHHPRRTYJO-UHFFFAOYSA-N
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Patent
US07375105B2

Procedure details

A solution of ethyl isonipecotate (26 g, 166 mmol) in ethanol (150 ml) was treated with potassium carbonate (41 g, 297 mmol) and 2-bromoethyl methyl ether (25 g, 179 mmol). After heating at reflux for 24 hours, the mixture was filtered and the solid washed with ethanol. The filtrate was concentrated in vacuo to yield the title compound (32.76 g, 92%); 1H NMR (CDCl3) 4.12 (2H, q, J=7.1 Hz), 3.51 (2H, t, J=5.7 Hz), 3.33 (3H, s), 2.92 (2H, m), 2.56 (2H, t, J=5.7 Hz), 2.33-1.71 (7H, m) and 1.25 (3H, t, J7.1 Hz).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:11][CH2:10][CH:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH2:3][CH2:2]1.C(=O)([O-])[O-].[K+].[K+].[CH3:18][O:19][CH2:20][CH2:21]Br>C(O)C>[CH2:8]([O:7][C:5]([CH:4]1[CH2:3][CH2:2][N:1]([CH2:21][CH2:20][O:19][CH3:18])[CH2:11][CH2:10]1)=[O:6])[CH3:9] |f:1.2.3|

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
N1CCC(C(=O)OCC)CC1
Name
Quantity
41 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
25 g
Type
reactant
Smiles
COCCBr
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the solid washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1CCN(CC1)CCOC
Measurements
Type Value Analysis
AMOUNT: MASS 32.76 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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